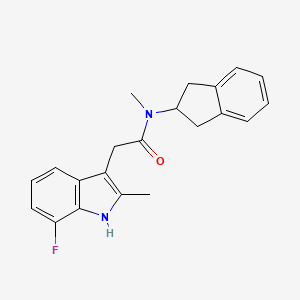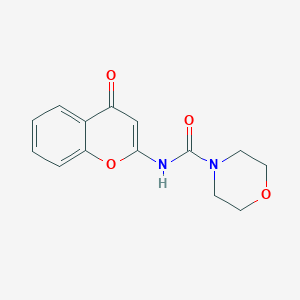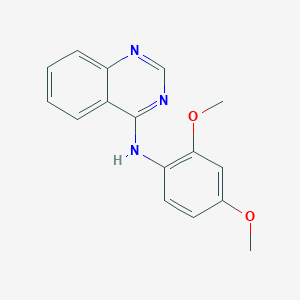
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C21H21FN2O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16379146 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiplasmodial Properties and Molecular Docking Studies
Compounds with structural similarities to N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide have been synthesized and evaluated for their potential in vitro antiplasmodial properties. A study by Mphahlele, M. M., Mmonwa, M. M., and Choong, Y. (2017) on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, demonstrates the synthesis of compounds with potential biological activity against Plasmodium falciparum, highlighting the importance of specific substituents for activity. Molecular docking studies suggested a mode of action involving inhibition of the parasite lactate dehydrogenase, indicating a potential pathway for the development of antimalarial agents [M. Mphahlele et al., 2017].
Antiallergic Agents and Synthesis Methods
Research into the synthesis and evaluation of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides by Menciu, C., Duflos, M., Fouchard, F., et al. (1999) has led to the discovery of compounds with significant antiallergic properties. These studies focus on the modification of indole substituents to improve potency, leading to compounds markedly more potent than established antiallergic medications. This work illustrates the potential for designing targeted therapies for allergic conditions using structurally complex acetamides [Cecilia Menciu et al., 1999].
Analytical Chemistry and Environmental Monitoring
In the field of analytical chemistry, the detection of herbicides and their degradation products in natural water showcases the application of acetamide derivatives. Zimmerman, L., Schneider, R., and Thurman, E. (2002) developed methods for isolating and detecting dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates, demonstrating the utility of these compounds in environmental monitoring and the importance of chemical analysis in understanding environmental impact [L. Zimmerman et al., 2002].
Drug Metabolism and Detection
The metabolism and detection of drugs in biological systems is another area where related compounds have been studied. For example, the detection of a new N-oxidized metabolite of flutamide in human liver microsomes and urine of prostate cancer patients by Goda, R., Nagai, D., Akiyama, Y., et al. (2006) underscores the relevance of acetamide derivatives in pharmacokinetic studies. These findings contribute to a deeper understanding of drug metabolism, potential toxicities, and the development of therapeutic monitoring strategies [R. Goda et al., 2006].
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-13-18(17-8-5-9-19(22)21(17)23-13)12-20(25)24(2)16-10-14-6-3-4-7-15(14)11-16/h3-9,16,23H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCNKKPHHSBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)


![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)



